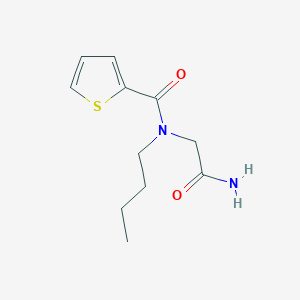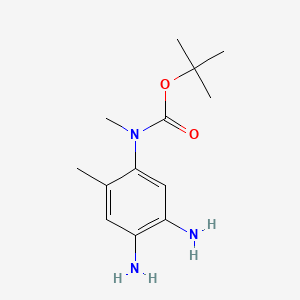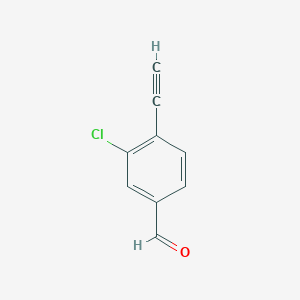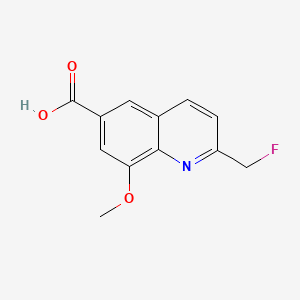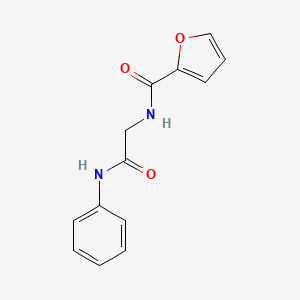
n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide: is a heterocyclic compound that features a furan ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of α-chloro ketones and β-dicarbonyl compounds as starting materials . The reaction conditions often include the use of solvents like ethanol or xylene and catalysts such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
- 4-Oxo-2-phenylamino-N-(p-tolyl)-4,5-dihydrofuran-3-carboxamide
- Ethyl 4-chloro-5-formyl-2-(phenylamino)furan-3-carboxylate
Comparison: Compared to these similar compounds, n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide exhibits unique properties such as higher stability and specific biological activity.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2-anilino-2-oxoethyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c16-12(15-10-5-2-1-3-6-10)9-14-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,17)(H,15,16) |
InChI Key |
PIRGSCBGMQHUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


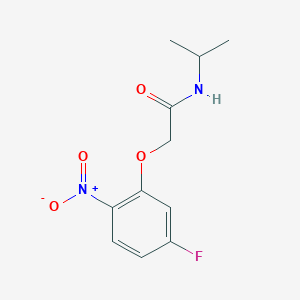
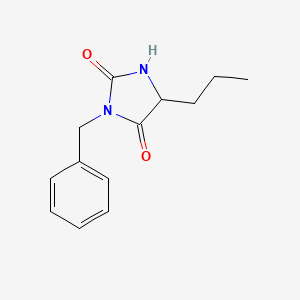

![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
